4-bromo-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-1-methyl-1H-pyrazole-5-carboxamide
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Overview
Description
4-bromo-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-1-methyl-1H-pyrazole-5-carboxamide is a complex organic compound that features a bromine atom, a cyano group, and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-1-methyl-1H-pyrazole-5-carboxamide can be achieved through a multi-step process. One common method involves the initial formation of the cyclohepta[b]thiophene core, followed by the introduction of the cyano group and the bromine atom. The final step involves the formation of the pyrazole ring and the carboxamide group.
Formation of the Cyclohepta[b]thiophene Core: This step typically involves the cyclization of a suitable precursor, such as a substituted benzene derivative, under acidic or basic conditions.
Introduction of the Cyano Group: The cyano group can be introduced through a nucleophilic substitution reaction using a suitable cyanating agent, such as sodium cyanide or potassium cyanide.
Bromination: The bromine atom can be introduced through an electrophilic bromination reaction using bromine or a bromine-containing reagent.
Formation of the Pyrazole Ring: This step involves the condensation of a suitable hydrazine derivative with a carbonyl compound to form the pyrazole ring.
Formation of the Carboxamide Group: The final step involves the reaction of the pyrazole derivative with an isocyanate or a carbamoyl chloride to form the carboxamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-1-methyl-1H-pyrazole-5-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Cyclization: The compound can undergo cyclization reactions to form new ring structures.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Sodium cyanide, potassium cyanide, and other nucleophiles.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Formation of substituted derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
4-bromo-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-1-methyl-1H-pyrazole-5-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Biological Research: The compound can be used as a tool for studying biological processes, such as enzyme inhibition or receptor binding.
Industrial Applications: The compound can be used in the synthesis of other complex organic molecules for various industrial applications.
Mechanism of Action
The mechanism of action of 4-bromo-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-1-methyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact molecular pathways involved depend on the specific target and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)propionamide
- Methyl N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-3,3,3-trifluoro-2-(phenylacetyl)aminoalaninate
Uniqueness
4-bromo-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-1-methyl-1H-pyrazole-5-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the bromine atom, cyano group, and pyrazole ring makes it a versatile compound for various applications.
Properties
Molecular Formula |
C15H15BrN4OS |
---|---|
Molecular Weight |
379.3 g/mol |
IUPAC Name |
4-bromo-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-methylpyrazole-3-carboxamide |
InChI |
InChI=1S/C15H15BrN4OS/c1-20-13(11(16)8-18-20)14(21)19-15-10(7-17)9-5-3-2-4-6-12(9)22-15/h8H,2-6H2,1H3,(H,19,21) |
InChI Key |
YFNHNMVJFNPWSY-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C=N1)Br)C(=O)NC2=C(C3=C(S2)CCCCC3)C#N |
Origin of Product |
United States |
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